4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate
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Overview
Description
4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C26H20N2O4. This compound is known for its unique structural features, which include a naphthyloxy group, an acetyl group, and a carbohydrazonoyl group attached to a phenyl benzoate core. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of Naphthyloxy Acetyl Intermediate: This involves the reaction of 1-naphthol with acetyl chloride in the presence of a base such as pyridine to form 1-naphthyloxyacetyl chloride.
Hydrazone Formation: The naphthyloxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Coupling with Phenyl Benzoate: The final step involves the coupling of the hydrazone intermediate with phenyl benzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
4-(2-((1-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
303083-28-5 |
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Molecular Formula |
C26H20N2O4 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H20N2O4/c29-25(18-31-24-12-6-10-20-7-4-5-11-23(20)24)28-27-17-19-13-15-22(16-14-19)32-26(30)21-8-2-1-3-9-21/h1-17H,18H2,(H,28,29)/b27-17+ |
InChI Key |
BYNJDBZGXQFYDJ-WPWMEQJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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